molecular formula C20H26N2O2 B1664148 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide CAS No. 111974-80-2

4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide

Cat. No. B1664148
M. Wt: 326.4 g/mol
InChI Key: SYZWOOODCAMXPL-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide is a bioactive chemical.

Scientific Research Applications

Metabolism and Disposition

A study on the metabolism and disposition of a compound structurally related to 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, LY 195448, showed its distribution and metabolism in rodents. The compound was found in various tissues, and its metabolites, including para-hydroxy-LY and meta-OH-LY, were observed to conjugate with glucuronide or sulfate moieties (Ho et al., 1989).

Physico-Chemical Properties

Research focusing on the physico-chemical properties of similar compounds highlighted the importance of these characteristics in understanding the relationship between structure and biological activity. Parameters like lipophilicity, surface activity, and adsorbability were crucial for quantitative structure-activity studies (Stankovicová et al., 2014).

Coordination Chemistry

2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, a related compound, was used to coordinate copper ions to form anionic metalloligands. These metalloligands, in the presence of lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behavior (Costes et al., 2010).

Synthetic Chemistry

The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, a group closely related to the compound , was studied for the synthesis of various organic compounds. This reaction led to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne et al., 1981).

Antioxidant Activity

In a study of benzamide derivatives, some compounds were found to inhibit nitric oxide (NO) production in microglia cells, suggesting potential antioxidant activity (Kim et al., 2009).

Microbiological Transformation

Derivatives of 4-phenyl-2-pyrrolidone, a structural analogue, underwent transformation by fungi, leading to the formation of various hydroxylated compounds. This study highlights the potential for microbiological transformation of related compounds (Parshikov et al., 1997).

Catalysis

A novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles was reported. The synthesized compounds were evaluated for various applications, including antioxidant activity and corrosion inhibition (Kumar et al., 2022).

properties

CAS RN

111974-80-2

Product Name

4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide

InChI

InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1

InChI Key

SYZWOOODCAMXPL-SFHVURJKSA-N

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O

SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O

Appearance

Solid powder

Other CAS RN

111974-80-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
LY 119123
LY 195448
LY-195448
LY-199123

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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